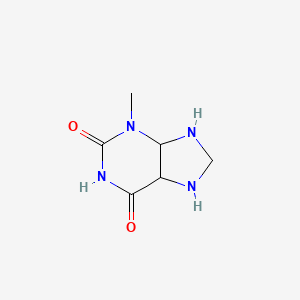
3-methyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is structurally characterized by a fused ring system consisting of a pyrimidine ring and an imidazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylxanthine with suitable reagents to form the desired product. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps like purification through recrystallization and quality control measures to meet industry standards.
化学反应分析
Types of Reactions
3-methyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituting agents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various alkylated or arylated derivatives.
科学研究应用
3-methyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex purine derivatives.
Biology: It serves as a model compound for studying purine metabolism and enzyme interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active purines.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 3-methyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. It can act as an inhibitor or substrate for these enzymes, affecting various biochemical pathways. The compound’s effects are mediated through its binding to active sites on the enzymes, leading to changes in their activity .
相似化合物的比较
Similar Compounds
3-isobutyl-1-methylxanthine: Another purine derivative with similar structural features.
5-methyl-5-phenylhydantoin: A compound with a different ring system but similar functional groups.
Uniqueness
3-methyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C6H10N4O2 |
|---|---|
分子量 |
170.17 g/mol |
IUPAC 名称 |
3-methyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione |
InChI |
InChI=1S/C6H10N4O2/c1-10-4-3(7-2-8-4)5(11)9-6(10)12/h3-4,7-8H,2H2,1H3,(H,9,11,12) |
InChI 键 |
HXVTWPQDJRFJSZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2C(C(=O)NC1=O)NCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



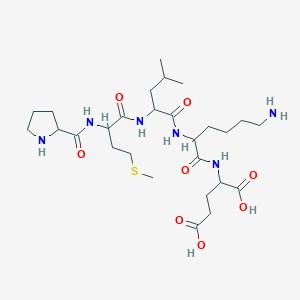
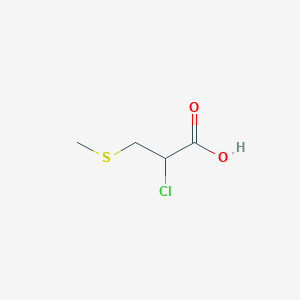
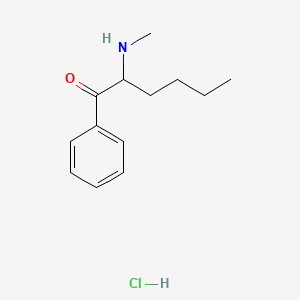
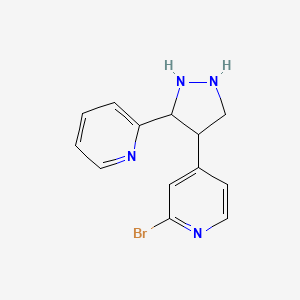
![N,N-dipropyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12356225.png)
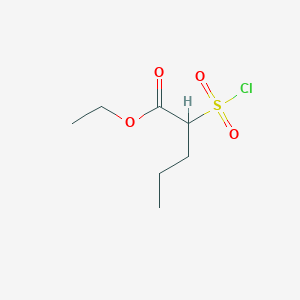
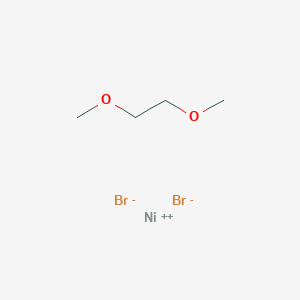
![2-oxo-N-[3-[2-(4-sulfamoylphenyl)ethylcarbamoyl]phenyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide](/img/structure/B12356233.png)
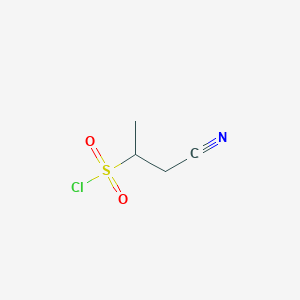
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynyl-1,3-diazinane-2,4-dione](/img/structure/B12356243.png)
-methanone-2,4,5,6,7-d5](/img/structure/B12356251.png)
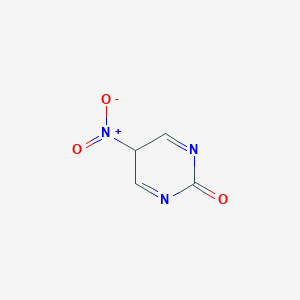
![(NE)-N-[1-(2-phenyl-1,3-thiazol-4-yl)ethylidene]hydroxylamine](/img/structure/B12356270.png)
